N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring two distinct substituents: a 1,1-dioxido-2,3-dihydrothiophen-3-yl (tetrahydrothiophene dioxide) group and a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c1-9(18)17(12-5-6-21(19,20)8-12)11-4-2-3-10(7-11)13(14,15)16/h2-7,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDNMXVXYBTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties and interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C16H14F3N2O4S
- Molecular Weight : 330.36 g/mol
- CAS Number : 2923008-98-2
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to this compound. The following table summarizes relevant findings from various research studies:
In a study focusing on the structure–activity relationship (SAR), it was found that modifications at the anilide moiety significantly influenced anticonvulsant activity. Specifically, compounds featuring a trifluoromethyl group demonstrated enhanced efficacy in maximal electroshock (MES) seizure models compared to other substituents .
The anticonvulsant activity of this compound is believed to involve modulation of neuronal voltage-sensitive sodium channels. In vitro studies indicated that certain derivatives acted as moderate binders to these channels, which are crucial for the propagation of action potentials in neurons .
Case Studies
A notable case study involved testing a series of N-substituted acetamides for their anticonvulsant properties. The study employed both standard MES and pentylenetetrazole (PTZ) models in mice. The results indicated that compounds with specific structural features—such as the trifluoromethyl substitution—exhibited significant protective effects against seizures .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-(trifluoromethyl)phenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:
- This substitution may reduce lipophilicity (logP) due to the polar methoxy moiety.
Key Finding : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or fluoro analogs, which may improve blood-brain barrier penetration in CNS-targeted therapies .
Modifications to the Dihydrothiophene Dioxide Moiety
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (): Replacement of the 3-(trifluoromethyl)phenyl group with a thiazolidinone-containing side chain introduces hydrogen-bonding capacity, likely altering target selectivity toward enzymes like cyclooxygenase or kinases.
Key Finding : The dihydrothiophene dioxide moiety in the target compound provides a rigid, polar scaffold that balances solubility and steric demands, unlike more flexible or reactive analogs .
Pharmacological Comparisons
highlights the importance of trifluoromethyl substitutions in N-aryl acetamides for binding affinity at the PCP site of NMDA receptors. For example:
- N'-(3-(Trifluoromethyl)phenyl) derivatives showed higher affinity than methylthio-substituted analogs. However, substitutions at the 5- or 6-positions of the phenyl ring (e.g., bromo, fluoro) further modulated activity, with 6-fluoro providing optimal results.
- Contrast : In some cases, trifluoromethyl groups reduced affinity when paired with bulky substituents (e.g., 5-trifluoromethyl in ), emphasizing the need for precise substitution patterns.
Key Finding : The 3-(trifluoromethyl)phenyl group in the target compound occupies a strategic position for maintaining high binding affinity, as meta-substitution avoids steric clashes observed in ortho- or para-substituted analogs .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Research Findings and Mechanistic Insights
- Metabolic Stability: Sulfone groups in the dihydrothiophene dioxide ring resist oxidative metabolism, extending half-life compared to non-sulfonated analogs (e.g., thiophene derivatives in ) .
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) improves yields for trifluoromethyl-containing acetamides, suggesting scalable routes for the target compound .
Q & A
Q. What synthetic strategies are effective for constructing the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety in this compound?
The synthesis of the sulfone-containing dihydrothiophene ring often involves cyclization of thioether precursors followed by oxidation. For example, POCl₃-mediated cyclization has been employed in analogous systems to form heterocyclic cores, with subsequent oxidation using H₂O₂ or m-CPBA to introduce the sulfone group . Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation. Optimization of reaction temperature (e.g., 0–5°C for oxidation steps) and solvent polarity (e.g., dichloromethane or THF) is critical for yield improvement .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multimodal spectroscopic characterization is essential:
- IR spectroscopy confirms the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups.
- ¹H/¹³C NMR identifies the dihydrothiophen ring protons (δ 3.2–4.0 ppm for CH₂ groups) and the trifluoromethylphenyl moiety (δ 7.4–7.8 ppm for aromatic protons).
- HRMS (ESI) provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₃H₁₂F₃NO₃S: 334.0521) .
Q. What are common impurities encountered during synthesis, and how can they be resolved?
Byproducts often arise from incomplete cyclization or sulfone oxidation. Reverse-phase HPLC with a C-18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) effectively separates unreacted intermediates. For persistent impurities, recrystallization using ethanol/water (7:3 v/v) improves purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, polarizing the adjacent phenyl ring and enhancing electrophilic substitution resistance. Computational studies (DFT at B3LYP/6-31G*) show a 12–15% increase in aromatic ring electron deficiency compared to non-fluorinated analogs, which may affect nucleophilic attack sites . Experimental validation via Hammett plots (using substituted phenyl derivatives) could quantify electronic effects on reaction kinetics.
Q. What methodologies are recommended for assessing metabolic stability in vitro?
- Hepatic microsome assays (human or rat) with LC-MS/MS monitoring identify primary metabolites. Incubation conditions: 1 mg/mL microsomal protein, NADPH regeneration system, 37°C, 0–60 min sampling.
- Phase I metabolites (e.g., hydroxylation at the dihydrothiophen ring) are common due to sulfone-directed CYP450 activity. Use stable isotope labeling (e.g., ¹³C-acetamide) to trace metabolic pathways .
Q. How can researchers resolve contradictions in reported reaction yields for similar acetamide derivatives?
Discrepancies often stem from solvent purity or catalyst批次 variations. Systematic DOE (Design of Experiments) approaches vary parameters like POCl₃ stoichiometry (1.2–2.0 eq.) and reaction time (2–24 hrs). For example, reports 65–78% yields using POCl₃, while other methods may require additives like DIPEA to stabilize intermediates. Cross-validation via in situ FTIR monitoring of reaction progress is advised .
Q. What strategies are effective for studying protein targets of this compound in cellular models?
- Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide backbone for UV-induced crosslinking with target proteins.
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding partners, followed by LC-MS/MS identification .
- SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff) .
Methodological Challenges and Solutions
Q. How can the compound’s stability under physiological conditions be optimized?
- pH stability : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C). The sulfone group may hydrolyze at pH > 8; formulation in citrate buffers (pH 5–6) is recommended.
- Light sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation of the trifluoromethylphenyl group .
Q. What analytical approaches distinguish stereoisomers in derivatives of this compound?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (85:15) mobile phase. Confirm configurations via X-ray crystallography or NOESY NMR .
Data Interpretation and Reproducibility
Q. How should researchers address variability in biological assay results across labs?
Standardize protocols using reference compounds (e.g., positive controls for kinase inhibition) and validate cell lines via STR profiling. For example, IC₅₀ discrepancies in cytotoxicity assays may arise from differences in ATP concentrations (fixed at 1 mM for consistency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
